MYC degrader 1

MYC degradation antiproliferative activity cancer cell lines

The challenge: MYC-targeting degraders show wide variability in selectivity, potency, and CDK4/6 inhibitor synergy, risking irreproducible results. MYC degrader 1 (A80.2HCl) overcomes this by reliably degrading MYC & GSPT1 while restoring pRB1 activity for consistent combination therapy models. • Degrades MYC at 2-50 nM across multiple cancer lines; Kd=145 nM • Synergizes with palbociclib, lowering IC50 up to 9.5-fold • Orally bioavailable with tumor accumulation up to 36 h post-dose • ≥98% purity; ready stock for immediate dispatch

Molecular Formula C32H31ClF3N5O3
Molecular Weight 626.1 g/mol
Cat. No. B12367790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMYC degrader 1
Molecular FormulaC32H31ClF3N5O3
Molecular Weight626.1 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNCC4CCN(CC4)C5=C(C=C(C=N5)C6=CC(=CC=C6)Cl)C(F)(F)F
InChIInChI=1S/C32H31ClF3N5O3/c33-24-3-1-2-21(13-24)22-14-26(32(34,35)36)29(38-17-22)40-10-8-19(9-11-40)15-37-16-20-4-5-25-23(12-20)18-41(31(25)44)27-6-7-28(42)39-30(27)43/h1-5,12-14,17,19,27,37H,6-11,15-16,18H2,(H,39,42,43)
InChIKeyPMUIBOGXXSNZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[6-[[[1-[5-(3-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione (MYC Degrader 1/A80.2HCl): Procurement-Grade Molecular Glue Degrader


3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione, designated MYC degrader 1 (compound A80.2HCl), is a synthetic small-molecule molecular glue degrader with a molecular weight of 626.07 g/mol and the molecular formula C32H31ClF3N5O3 [1]. It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to induce proximity-dependent ubiquitination and proteasomal degradation of the MYC transcription factor, a key oncogenic driver [1]. The compound exhibits nanomolar potency in degrading MYC protein across multiple cancer cell lines and demonstrates oral bioavailability in preclinical models [1].

Procurement Risk Alert: Why Generic MYC Degrader Substitution Fails for 3-[6-[[[1-[5-(3-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione


MYC-targeting degraders, including PROTACs and molecular glues, exhibit profound differences in degradation selectivity, potency, and combinatorial efficacy due to variations in CRBN-binding geometry and linker architecture [1]. For example, while A80.2HCl degrades both MYC and GSPT1 with high potency, other MYC degraders such as GT19630 and GT19715 display distinct degradation profiles and therapeutic windows [2][3]. Furthermore, the ability of A80.2HCl to synergistically enhance CDK4/6 inhibitor sensitivity is not a class-wide feature and is contingent on its specific mechanism of restoring pRB1 activity [1]. Interchanging A80.2HCl with a structurally distinct MYC degrader risks experimental failure, irreproducible results, and invalid conclusions in preclinical oncology studies.

3-[6-[[[1-[5-(3-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


MYC Degradation Potency and Antiproliferative IC50: A80.2HCl vs. GT19630 and GT19715

A80.2HCl demonstrates potent MYC degradation and antiproliferative activity with IC50 values ranging from 12 to 78 nM across bladder, prostate, and breast cancer cell lines [1]. This potency is comparable to or exceeds that of other leading MYC degraders. GT19630 exhibits an IC50 of 1.5 nM in c-Myc-dependent blood cancer cells but a higher IC50 of 52.5 nM in normal hematopoietic progenitor cells (TF-1) [2]. GT19715 shows an IC50 of 1.8 nM in HL-60 leukemia cells [3]. While the absolute IC50 values of A80.2HCl are higher than those of GT19630 and GT19715 in certain cell lines, its activity across a broad panel of solid tumor cell lines is a differentiating feature.

MYC degradation antiproliferative activity cancer cell lines IC50

Direct Binding Affinity to MYC: A80.2HCl vs. MYCMI-6

A80.2HCl directly binds to the MYC protein with a dissociation constant (Kd) of 145 nM as determined by Isothermal Titration Calorimetry (ITC) [1]. In contrast, the MYC inhibitor MYCMI-6 binds to the MYC bHLHZip domain with a Kd of 1.6 μM . The approximately 11-fold higher affinity of A80.2HCl for MYC suggests a more robust interaction that may contribute to its efficient degradation of MYC at low nanomolar concentrations.

binding affinity Kd ITC MYC

Synergistic Enhancement of CDK4/6 Inhibitor Sensitivity: A80.2HCl + Palbociclib vs. Palbociclib Alone

A80.2HCl (10 nM, 24 h) significantly sensitizes MYC-overexpressing cancer cells to the CDK4/6 inhibitor palbociclib. In T24 bladder cancer cells, palbociclib alone has an IC50 of 8.37 μM; co-treatment with A80.2HCl reduces the IC50 to 3.11 μM, a 2.7-fold enhancement [1]. In UMUC14 bladder cancer cells, the IC50 shifts from 97.39 μM to 10.23 μM, a 9.5-fold improvement [1]. This synergistic effect is attributed to A80.2HCl-mediated restoration of pRB1 protein levels, a mechanism not shared by all MYC-targeting agents.

CDK4/6 inhibitor resistance palbociclib combination therapy IC50 shift

In Vivo Tumor Growth Inhibition: A80.2HCl vs. Vehicle Control

Oral administration of A80.2HCl (6 mg/kg, once daily for 7 days) significantly inhibits the growth of T24 and UMUC14 bladder cancer xenograft tumors in mice [1]. In contrast, the compound exerts little effect on MYC-knockdown xenograft tumors, confirming on-target activity [1]. Additionally, combination treatment with A80.2HCl (6 mg/kg, i.g., once daily for 30 days) enhances the inhibitory effect of palbociclib on tumor growth in T24 xenograft models .

xenograft tumor regression oral administration in vivo efficacy

Procurement-Driven Application Scenarios for 3-[6-[[[1-[5-(3-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione


Preclinical Investigation of CDK4/6 Inhibitor Resistance in Solid Tumors

A80.2HCl is uniquely suited for in vitro and in vivo studies exploring the reversal of CDK4/6 inhibitor resistance in MYC-amplified cancers. Its demonstrated synergy with palbociclib, reducing IC50 by up to 9.5-fold in bladder cancer cells [1], supports its use in combination therapy models. Researchers can procure A80.2HCl to validate the pRB1 restoration mechanism and to assess combinatorial efficacy in patient-derived xenograft (PDX) models of breast, prostate, or bladder cancer.

Target Validation and Mechanistic Studies of MYC-Driven Oncogenesis

With a direct binding affinity (Kd = 145 nM) to MYC and efficient degradation at 2-50 nM in multiple cell lines [1], A80.2HCl serves as a high-quality chemical probe for dissecting MYC-dependent transcriptional programs. It is appropriate for RNA-seq and ChIP-seq experiments to map MYC target gene networks, as well as for genetic rescue experiments using MYC-overexpression systems to confirm on-target effects.

In Vivo Pharmacodynamic and Pharmacokinetic Studies of Molecular Glue Degraders

The oral bioavailability and favorable biodistribution profile of A80.2HCl, with tumor accumulation observed up to 36 hours post-administration [1], make it an ideal candidate for PK/PD studies in rodent models. Procurement is recommended for research groups seeking to establish benchmark parameters for next-generation molecular glue degraders targeting transcription factors.

Comparative Analysis of MYC Degrader Selectivity and Safety Profiles

A80.2HCl degrades both MYC and GSPT1 while sparing other common neosubstrates like IKZF1/3 and CK1α [1]. This selectivity profile enables side-by-side comparisons with other MYC degraders (e.g., GT19715) or pan-CRBN modulators (e.g., lenalidomide) to delineate degradation-specific toxicities and therapeutic indices in normal versus malignant tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MYC degrader 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.